molecular formula C21H21ClN2O2S B2874868 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide CAS No. 946227-84-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B2874868
CAS No.: 946227-84-5
M. Wt: 400.92
InChI Key: ZJTAELKHWNJEGD-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring One common approach is the cyclization of 2-aminothiazoles with chlorobenzene derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to maximize yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the thiazole ring or the chlorophenyl group.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like alkyl halides or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced thiazole derivatives or chlorophenyl derivatives.

  • Substitution: Various substituted thiazoles or chlorophenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for synthesizing more complex molecules.

  • Biology: It may serve as a ligand for binding to specific proteins or enzymes.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Application in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-chlorophenyl)acetamide

  • N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-hydroxyphenyl)acetamide

Uniqueness: This compound is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which can provide distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to a class of thiazole derivatives. These types of compounds have garnered attention due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H17ClN2O2S
  • CAS Number : 866018-57-7
  • Molecular Weight : 332.84 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiazole derivatives, including the compound . For instance:

  • In Vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus16Ciprofloxacin (32 µg/mL)
Escherichia coli32Amoxicillin (64 µg/mL)

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays:

  • Cyclooxygenase Inhibition : The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. IC50 values were comparable to known anti-inflammatory drugs .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazole derivatives:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induced apoptosis and inhibited cell proliferation. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G1 phase

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways and bacterial metabolism.
  • Receptor Interaction : It may interact with specific receptors involved in pain and inflammation modulation.
  • Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against clinical isolates. The compound demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential for therapeutic applications in treating resistant infections .
  • Evaluation of Anti-cancer Properties :
    • In a study focusing on breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis. This study supports further exploration into its use as an adjunct therapy in cancer treatment .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTAELKHWNJEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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